molecular formula C10H9Cl2NO5 B8667207 Ethyl 2-[(4,5-dichloro-2-nitrophenyl)oxy]acetate

Ethyl 2-[(4,5-dichloro-2-nitrophenyl)oxy]acetate

Cat. No. B8667207
M. Wt: 294.08 g/mol
InChI Key: WGJVDDNHKBUXML-UHFFFAOYSA-N
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Patent
US07432258B2

Procedure details

1,2-Dichloro-4-fluoro-5-nitrobenzene (50 g, 0.238 mol), ethyl glycolate (90.1 mL, 0.952 mol), and potassium fluoride (76.1 g, 1.31 mol) were added to a 1 L round-bottom flask containing 200 mL of anhydrous dioxane. The mixture was magnetically stirred and heated to 100° C. in an oil bath. After two hours, HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) showed that all of the starting material (Rt=7.5 min) was gone and that one major peak (Rt=7.8 min) had formed. The reaction mixture was poured into 4 L of water, which resulted in precipitation of the product. The solid was filtered off and dried under vacuum to give ethyl [(4,5-dichloro-2-nitrophenyl)oxy]acetate (67.4 g, 0.229 mol, 96%) as a tan solid. MS (ES) m/e 294 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
90.1 mL
Type
reactant
Reaction Step One
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5](F)=[CH:4][C:3]=1[Cl:12].[C:13]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:14][OH:15].[F-].[K+].FC(F)(F)C(O)=O>O.CC#N.O.O1CCOCC1>[Cl:1][C:2]1[C:3]([Cl:12])=[CH:4][C:5]([O:15][CH2:14][C:13]([O:17][CH2:18][CH3:19])=[O:16])=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl
Name
Quantity
90.1 mL
Type
reactant
Smiles
C(CO)(=O)OCC
Name
Quantity
76.1 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had formed
CUSTOM
Type
CUSTOM
Details
resulted in precipitation of the product
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1Cl)OCC(=O)OCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.229 mol
AMOUNT: MASS 67.4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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